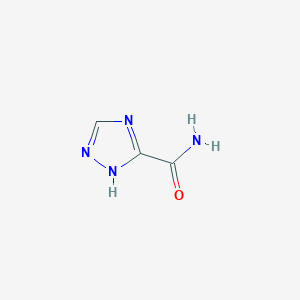

1H-1,2,4-Triazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJFUNFEABPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189935 | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-08-5 | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C405ON563A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1H-1,2,4-Triazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxamide is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Notably, it is the aglycon component of the broad-spectrum antiviral drug Ribavirin.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and analytical methodologies. Furthermore, this guide delves into its biological significance by illustrating its metabolic pathway, which is intrinsically linked to the mechanism of action of Ribavirin.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, substituted with a carboxamide group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| CAS Number | 3641-08-5 | [1] |

| Melting Point | >300 °C | Not explicitly found for the parent compound, but derivatives show high melting points. |

| Appearance | White crystalline solid | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | TCONH, Ribavirin aglycon | [1] |

Table 2: Spectral Data for this compound and its Derivatives

| Spectral Data Type | Key Features (for derivatives) | Source |

| ¹H NMR | Signals for the triazole ring proton, amide protons, and substituent protons. For example, in 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide, the triazole CH proton appears around 8.83 ppm. | |

| ¹³C NMR | Resonances for the triazole ring carbons and the carbonyl carbon of the carboxamide group. In derivatives, the triazole carbons appear in the range of 145-161 ppm. | [2][3] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C=N stretching of the triazole ring. | |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns. | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a semicarbazide derivative with a suitable one-carbon synthon, followed by amidation. A representative protocol for a derivative is outlined below.

Synthesis of 1-(Substituted)-1H-1,2,4-triazole-3-carboxamide:

-

Esterification: Methyl 1H-1,2,4-triazole-3-carboxylate is used as a starting material.[2]

-

N-Alkylation/Arylation: The triazole nitrogen is alkylated or arylated using an appropriate halide in the presence of a base.

-

Ammonolysis: The resulting ester is then treated with ammonia in a suitable solvent like methanol to yield the desired carboxamide.[2]

-

Purification: The final product is typically purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound Derivatives

Caption: General synthetic workflow for producing N-substituted this compound derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives.

General HPLC Method:

-

Column: A C18 reversed-phase column is commonly employed.[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution is typically used.

-

Detection: UV detection is suitable due to the presence of the triazole chromophore.

-

Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Logical Workflow for HPLC Method Selection

Caption: Decision diagram for selecting an appropriate HPLC method based on the polarity of the triazole analyte.

Biological Significance and Signaling Pathway

This compound is the core structure of Ribavirin, a potent antiviral agent. The biological activity of Ribavirin is dependent on its intracellular phosphorylation. While this compound itself is the aglycon and a metabolite, understanding the metabolic pathway of Ribavirin provides crucial context for its biological relevance.

Ribavirin is phosphorylated intracellularly by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate (RMP) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular GTP pools, which are essential for viral replication and capping of viral mRNA.

Metabolic Pathway of Ribavirin and Mechanism of Action

Caption: The intracellular metabolic activation of Ribavirin and its inhibitory effect on GTP synthesis, a key mechanism of its antiviral activity.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the specific Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its core chemical properties, synthetic routes, and analytical methods is essential for its effective utilization in research and development. The biological context provided through the metabolic pathway of its most famous derivative, Ribavirin, underscores the therapeutic potential of the 1,2,4-triazole scaffold. This guide serves as a foundational resource for professionals working with this important chemical entity.

References

An In-depth Technical Guide to the NMR Analysis of 1H-1,2,4-Triazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1H-1,2,4-Triazole-3-carboxamide, a key heterocyclic compound and a significant scaffold in medicinal chemistry. Understanding the NMR characteristics of this molecule is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development.

Core Structure and NMR Data

This compound is the aglycon of the antiviral drug Ribavirin.[1] Its structure consists of a five-membered triazole ring substituted with a carboxamide group. The NMR spectra of this compound and its derivatives are characterized by distinct signals corresponding to the protons and carbons of the triazole ring and the carboxamide functional group.

Predicted NMR Data Summary

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of its derivatives. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||

| Assignment | Chemical Shift (δ) in ppm | Assignment | Chemical Shift (δ) in ppm |

| Triazole-CH (H5) | ~ 8.8 | Triazole-C3 | ~ 146 |

| Amide-NH₂ | ~ 7.6 and 7.8 (two broad singlets) | Triazole-C5 | ~ 157 |

| Triazole-NH | ~ 14.0 (broad singlet) | Carboxamide-C=O | ~ 160 |

Note: The chemical shifts are estimations derived from published data on N-substituted derivatives of this compound and may vary in experimental conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible NMR data. The following protocols are based on standard practices for the NMR analysis of organic compounds, including derivatives of this compound.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the acidic protons (NH) are often observable. Other potential solvents include methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), though the exchange of labile protons may be faster in protic solvents.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4 cm).

-

Addition of Internal Standard (Optional): If precise quantification is required, a known amount of an internal standard (e.g., TMS) can be added. However, for routine characterization, the residual solvent peak is often used as a reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3]

-

Tuning and Shimming: The spectrometer probe should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to ensure homogeneity and optimal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: Typically 10-15 ppm.

-

Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is common.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-5 second delay is typical.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis.

Role of NMR in a Drug Discovery Pathway

Caption: NMR as a key step in a drug discovery workflow.

References

Mass Spectrometry of 1H-1,2,4-Triazole-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1H-1,2,4-Triazole-3-carboxamide, a key heterocyclic compound and the core structure of the antiviral drug Ribavirin. Understanding its behavior under mass spectrometric conditions is crucial for metabolite identification, pharmacokinetic studies, and quality control in drug development.

Core Concepts in Mass Spectrometric Analysis

The mass spectrometric analysis of this compound typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) is the most common ionization technique for this class of polar compounds, usually performed in positive ion mode. The protonated molecule, [M+H]⁺, is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Ionization and Molecular Ion

In positive mode ESI, this compound readily accepts a proton to form the protonated molecule [M+H]⁺. Given the molecular formula C₃H₄N₄O, the monoisotopic mass is 112.0385 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 113.0458.

Proposed ESI-MS/MS Fragmentation Pathway

While specific, detailed fragmentation studies for the unsubstituted this compound are not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of the 1,2,4-triazole ring and the carboxamide functional group.

Upon collision-induced dissociation, the protonated molecule at m/z 113.0 is expected to undergo several key fragmentation steps:

-

Loss of Ammonia (NH₃): A common fragmentation for primary amides is the neutral loss of ammonia (17.0265 Da), leading to the formation of an acylium ion. This would result in a fragment ion at m/z 96.0193.

-

Loss of Carbon Monoxide (CO): Following the loss of ammonia, the resulting acylium ion can lose carbon monoxide (27.9949 Da), a common fragmentation pathway for such ions. This would produce a fragment at m/z 68.0244, corresponding to the protonated triazole ring.

-

Cleavage of the Triazole Ring: The 1,2,4-triazole ring itself can undergo cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole ring under Electron Ionization (EI) is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 42. While ESI fragmentation can differ, ring opening and subsequent loss of small neutral molecules like HCN (27.0109 Da) or N₂ (28.0061 Da) are plausible. For instance, the fragment at m/z 68.0244 could lose HCN to yield a fragment at m/z 41.0135.

-

Direct Loss of the Carboxamide Group: Another possibility is the cleavage of the C-C bond between the triazole ring and the carboxamide group, leading to the formation of the protonated triazole ring at m/z 70.0352 and the loss of the CONH₂ radical. However, the formation of the protonated triazole ring through the sequential loss of NH₃ and CO is generally more favored.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and the proposed key fragment ions of this compound in positive ion ESI-MS/MS.

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecule | [C₃H₅N₄O]⁺ | 113.0458 |

| Loss of Ammonia | [C₃H₂N₃O]⁺ | 96.0193 |

| Protonated Triazole Ring | [C₂H₂N₃]⁺ | 68.0244 |

| Loss of NH₃ and CO | [C₂H₂N₃]⁺ | 68.0244 |

| Ring Fragmentation Product | [C₂H₃N₂]⁺ | 41.0135 |

Experimental Protocols

A typical experimental setup for the analysis of this compound would involve high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards at concentrations ranging from ng/mL to µg/mL, depending on the sensitivity of the instrument.

-

Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation step is typically employed. Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.

LC-MS/MS Method

-

HPLC System: An Agilent 1260 Infinity HPLC System or equivalent.

-

Mass Spectrometer: An Agilent 6120 mass spectrometer or a similar triple quadrupole or Q-TOF instrument.

-

Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size).

-

Column Temperature: 40 °C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), hold for a minute, then ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 4000 V.

-

Drying Gas (Nitrogen) Flow: 10 L/min.

-

Drying Gas Temperature: 350 °C.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: Optimized for the specific compound and instrument, typically in the range of 70-120 V.

-

Collision Energy (for MS/MS): Optimized for each fragmentation transition to achieve the highest signal intensity.

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: A standard experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

An In-depth Technical Guide to the Crystal Structure of 1H-1,2,4-Triazole-3-carboxamide

This guide provides a comprehensive overview of the crystal structure of 1H-1,2,4-Triazole-3-carboxamide, a molecule of interest in pharmaceutical and materials research. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed crystallographic data, experimental protocols, and a visualization of the experimental workflow.

Introduction

This compound (C₃H₄N₄O) is a heterocyclic compound that serves as a significant building block in the synthesis of various pharmaceutical agents, notably as the aglycon of the antiviral drug Ribavirin.[1] Its planar molecular structure and capacity for extensive hydrogen bonding contribute to the formation of a stable crystalline lattice.[2][3] Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within its crystal structure is crucial for predicting its physical properties, stability, and potential interactions with biological targets.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement Details. [2]

| Parameter | Value |

| Empirical Formula | C₃H₄N₄O |

| Formula Weight | 112.10 |

| Temperature | 298 (2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 3.6944 (4) Å |

| b | 17.527 (3) Å |

| c | 7.0520 (17) Å |

| β | 94.4670 (10)° |

| Volume | 455.24 (14) ų |

| Z | 4 |

| Calculated Density | 1.636 Mg/m³ |

| Absorption Coefficient | 0.13 mm⁻¹ |

| F(000) | 232 |

| Data Collection | |

| Crystal Size | 0.22 x 0.18 x 0.09 mm |

| θ range for data collection | 2.3 to 27.5° |

| Reflections collected | 2199 |

| Independent reflections | 807 |

| Reflections with I > 2σ(I) | 657 |

| R(int) | 0.020 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 807 / 0 / 73 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.101 |

| R indices (all data) | R1 = 0.048, wR2 = 0.108 |

| Largest diff. peak and hole | 0.13 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths. [2]

| Bond | Length (Å) |

| C=O | 1.252 (2) |

The observed C=O bond length of 1.252 (2) Å confirms that the molecule exists in the amide form.[2]

Table 3: Hydrogen Bond Geometry. [2]

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1—H1B···N4ii | 0.86 | 2.22 | 3.010 (2) | 154 |

| N2—H2···O1iii | 0.86 | 2.07 | 2.909 (2) | 163 |

| N2—H2···N3iii | 0.86 | 2.54 | 3.055 (2) | 120 |

The crystal structure is characterized by extensive N—H···O and N—H···N hydrogen bonds, which organize the planar molecules into sheets along the (101) plane.[2][3] These interactions are crucial for stabilizing the crystal packing.[2]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and structure determination of this compound are detailed below.

3.1 Synthesis of this compound. [2]

-

20 mmol (2540 mg) of methyl 1H-1,2,4-triazole-3-carboxylate was combined with 20 ml of 25% ammonium hydroxide.

-

The mixture was stirred for 8 hours at 353 K.

-

The resulting white precipitate was collected by filtration.

-

The precipitate was washed several times with ethanol.

-

The final product was dried in vacuo, yielding 85%.

3.2 Single-Crystal Growth. [2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50% ethanol solution of the synthesized compound at room temperature over a period of one week.[2]

3.3 X-ray Data Collection and Structure Refinement. [2]

-

Data Collection: A Bruker SMART CCD diffractometer was used for data collection.

-

Cell Refinement: The unit cell parameters were refined using the SAINT software (Bruker, 2003).[2]

-

Data Reduction: Data reduction was also performed using the SAINT software.[2]

-

Structure Solution: The crystal structure was solved using SHELXS97.[2]

-

Structure Refinement: The structure was refined using SHELXL97.[2] An absorption correction was applied using SADABS.[2] The C- and N-bound H atoms were placed in calculated positions and refined using a riding model.[2]

-

Molecular Graphics: Molecular graphics were generated using SHELXTL.[2]

Visualization of Experimental Workflow

The logical flow of the experimental process from synthesis to structural analysis is depicted in the following diagram.

Caption: Experimental workflow for this compound.

References

An In-depth Technical Guide to the Solubility Profile of 1H-1,2,4-Triazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1H-1,2,4-Triazole-3-carboxamide, a key chemical intermediate and the primary aglycone metabolite of the antiviral drug Ribavirin.[1] Understanding the solubility of this compound is crucial for its handling, formulation, and in the development of analytical methods. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions indicate that it is slightly soluble in aqueous base and Dimethyl Sulfoxide (DMSO).[2]

For illustrative purposes, the following table presents detailed quantitative solubility data for a closely related precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, in various organic solvents at temperatures ranging from 278.15 K to 318.15 K.[3] This data is presented as the mole fraction (x) of the solute and is valuable for understanding the solubility behavior of similar triazole-based compounds and for the design of crystallization and purification processes.[3]

Table 1: Illustrative Quantitative Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents [3]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0185 | |

| 288.15 | 0.0216 | |

| 293.15 | 0.0252 | |

| 298.15 | 0.0294 | |

| 303.15 | 0.0343 | |

| 308.15 | 0.0399 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 283.15 | 0.0057 | |

| 288.15 | 0.0068 | |

| 293.15 | 0.0081 | |

| 298.15 | 0.0096 | |

| 303.15 | 0.0114 | |

| 308.15 | 0.0135 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0056 | |

| 298.15 | 0.0067 | |

| 303.15 | 0.0080 | |

| 308.15 | 0.0095 | |

| 313.15 | 0.0113 | |

| 318.15 | 0.0134 | |

| 2-Propanol | 278.15 | 0.0028 |

| 283.15 | 0.0034 | |

| 288.15 | 0.0041 | |

| 293.15 | 0.0049 | |

| 298.15 | 0.0059 | |

| 303.15 | 0.0071 | |

| 308.15 | 0.0085 | |

| 313.15 | 0.0101 | |

| 318.15 | 0.0120 | |

| 1-Butanol | 278.15 | 0.0024 |

| 283.15 | 0.0029 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0042 | |

| 298.15 | 0.0051 | |

| 303.15 | 0.0061 | |

| 308.15 | 0.0073 | |

| 313.15 | 0.0087 | |

| 318.15 | 0.0104 | |

| Acetonitrile | 278.15 | 0.0015 |

| 283.15 | 0.0018 | |

| 288.15 | 0.0021 | |

| 293.15 | 0.0025 | |

| 298.15 | 0.0030 | |

| 303.15 | 0.0036 | |

| 308.15 | 0.0043 | |

| 313.15 | 0.0051 | |

| 318.15 | 0.0060 | |

| Acetone | 278.15 | 0.0031 |

| 283.15 | 0.0037 | |

| 288.15 | 0.0044 | |

| 293.15 | 0.0052 | |

| 298.15 | 0.0062 | |

| 303.15 | 0.0074 | |

| 308.15 | 0.0088 | |

| 313.15 | 0.0104 | |

| 318.15 | 0.0123 |

Note: The data presented in this table is for Methyl 1H-1,2,4-triazole-3-carboxylate, a precursor to this compound, and is intended for illustrative purposes.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. A variation of this is the static gravimetric method, which was used to obtain the data for the precursor compound in Table 1.

Static Gravimetric Method for Solubility Determination [3]

1. Materials and Apparatus:

-

Solute: A pure sample of the compound of interest (e.g., this compound).

-

Solvents: A range of analytical grade solvents.

-

Apparatus:

-

Jacketed glass vessel with a sealing mechanism to prevent solvent evaporation.

-

Thermostatic water bath with precise temperature control.

-

Magnetic stirrer and stir bars.

-

Analytical balance with high precision.

-

Syringe with a filter (e.g., 0.45 µm pore size).

-

Drying oven.

-

2. Procedure:

-

An excess amount of the solute is added to a known mass of the selected solvent in the jacketed glass vessel.

-

The vessel is sealed and placed in the thermostatic water bath set to the desired temperature.

-

The resulting suspension is continuously agitated using a magnetic stirrer for a sufficient duration (e.g., at least 10 hours) to ensure that solid-liquid equilibrium is achieved.

-

After the equilibration period, stirring is stopped, and the solution is allowed to stand undisturbed for a period (e.g., at least 2 hours) to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

-

The mass of the collected saturated solution is accurately determined by weighing the syringe before and after sampling.

-

The collected sample is then transferred to a pre-weighed container and dried in an oven until a constant weight is achieved, which gives the mass of the dissolved solute.

-

The mass of the solvent in the sample is calculated by subtracting the mass of the solute from the total mass of the saturated solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

3. Data Analysis:

-

The mole fraction solubility (x) is calculated using the following formula:

-

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

-

Where:

-

m_solute = mass of the dissolved solute

-

M_solute = molar mass of the solute

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the static gravimetric method.

Caption: Experimental workflow for solubility determination using the static gravimetric method.

References

The Multifaceted Mechanism of Action of 1H-1,2,4-Triazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxamide is the core chemical scaffold of the broad-spectrum antiviral agent Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide).[1] For decades, Ribavirin has been a cornerstone in the treatment of various viral infections, including hepatitis C and respiratory syncytial virus (RSV).[2][3] Its efficacy stems from a complex and multifaceted mechanism of action that extends beyond a single molecular target. This technical guide provides an in-depth exploration of the core mechanisms through which Ribavirin exerts its antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanisms discussed are the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutagenesis, and immunomodulation.[3][4] Understanding these intricate mechanisms is crucial for the development of novel antiviral therapeutics and the optimization of existing treatment regimens.

Metabolic Activation of Ribavirin

Ribavirin is a prodrug that requires intracellular phosphorylation to become biologically active.[5][6] This metabolic activation is a critical prerequisite for its antiviral activity. The process is initiated by host cell kinases, primarily adenosine kinase, which converts Ribavirin into Ribavirin-5'-monophosphate (RMP).[7][8] Subsequent phosphorylations by other cellular kinases lead to the formation of Ribavirin-5'-diphosphate (RDP) and Ribavirin-5'-triphosphate (RTP).[6] The generation of RMP is considered the rate-limiting step in this pathway.[9] Each of these phosphorylated metabolites plays a distinct role in the overall mechanism of action.

Caption: Intracellular phosphorylation cascade of Ribavirin.

Core Mechanisms of Antiviral Action

The antiviral effects of Ribavirin are attributed to four primary, and at times overlapping, mechanisms.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

One of the earliest recognized mechanisms of Ribavirin is the inhibition of the host cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[4] RMP is a potent competitive inhibitor of IMPDH, an enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[2][9][10] By inhibiting IMPDH, RMP leads to the depletion of intracellular pools of guanosine triphosphate (GTP).[3][8] This GTP depletion has a profound indirect antiviral effect, as GTP is an essential building block for viral RNA synthesis and replication.[8]

| Compound | Target | Inhibition Type | Ki Value (nM) | Cell Type | Reference |

| Ribavirin Monophosphate | Human IMPDH | Competitive | 250 | Not Specified | [2][4] |

| Ribavirin Monophosphate | E. coli IMPDH | Competitive | 270 | N/A (Isolated Enzyme) | [11] |

| Ribavirin Monophosphate | Ehrlich Ascites Tumor Cell IMPDH | Competitive | 250 | N/A (Isolated Enzyme) | [11] |

A common method to determine the inhibitory activity of compounds against IMPDH is a spectrophotometric assay that measures the production of NADH.

Objective: To determine the Ki of RMP for IMPDH.

Materials:

-

Purified human IMPDH2 enzyme

-

Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT

-

Substrate: Inosine Monophosphate (IMP)

-

Cofactor: NAD⁺

-

Inhibitor: Ribavirin Monophosphate (RMP)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of purified IMPDH2 in a suitable buffer.

-

Prepare serial dilutions of RMP in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, varying concentrations of IMP, and the different dilutions of RMP.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NAD⁺ to each well.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Determine the Ki value by generating a Lineweaver-Burk or Dixon plot.

Caption: RMP competitively inhibits IMPDH, leading to GTP depletion.

Direct Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

Ribavirin triphosphate (RTP) acts as a structural analog of guanosine triphosphate (GTP) and can directly inhibit the RNA-dependent RNA polymerase (RdRp) of several viruses.[8][12] RTP competes with natural nucleotides for the active site of the viral polymerase.[3] Its incorporation into the nascent viral RNA chain can lead to chain termination, thereby halting viral replication.[13] This mechanism is particularly relevant for RNA viruses that rely on RdRp for genome replication.

| Compound | Target Virus | Effect | EC₅₀ (µM) | Reference |

| Ribavirin Triphosphate | Influenza Virus | Competitive inhibition with respect to ATP and GTP | N/A | [14] |

| Ribavirin | SARS-CoV-2 | Inhibition of viral replication in Calu-3 cells | 7.1 | [15] |

A common method to assess RdRp inhibition is a cell-free enzymatic assay using a purified viral polymerase.

Objective: To determine the inhibitory effect of RTP on viral RdRp activity.

Materials:

-

Purified viral RdRp

-

RNA template and primer

-

Reaction Buffer (virus-specific)

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]GTP)

-

Ribavirin Triphosphate (RTP)

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing the reaction buffer, RNA template-primer, and varying concentrations of RTP.

-

Add the purified RdRp to each reaction mixture.

-

Initiate the polymerization reaction by adding the mixture of ribonucleotide triphosphates, including the radiolabeled nucleotide.

-

Incubate the reactions at the optimal temperature for the specific viral RdRp.

-

Stop the reactions and precipitate the newly synthesized RNA.

-

Wash the precipitate to remove unincorporated nucleotides.

-

Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter.

-

Calculate the percentage of inhibition of RdRp activity at different RTP concentrations.

Lethal Mutagenesis

RTP can be incorporated into the replicating viral genome by the viral RdRp, acting as a fraudulent nucleotide.[3] This incorporation leads to an increase in the mutation rate of the viral genome.[10] The accumulation of numerous mutations across the viral population can push the virus over an "error threshold," a phenomenon known as "error catastrophe."[3][10] This results in the production of non-viable viral progeny with reduced infectivity.[10]

| Virus | Treatment | Observed Effect | Fold Increase in Mutation Rate | Reference |

| HCV | Ribavirin + Interferon (in vivo) | Increased mutation rate | ~3 | [16][17] |

| FMDV | Ribavirin (1000 µM, in vitro) | Increased mutagenesis | 8-11 | [11] |

| HCV | Ribavirin (50 µM, in vitro) | Increased error generation rate | N/A (rate of 1.5 x 10⁻³) | [18] |

Assessing the mutagenic effect of Ribavirin typically involves sequencing the viral genome after treatment.

Objective: To quantify the increase in viral mutation frequency induced by Ribavirin.

Materials:

-

Virus stock

-

Host cell line

-

Ribavirin

-

Viral RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers for amplifying specific viral genomic regions

-

Next-generation sequencing (NGS) platform

Procedure:

-

Infect host cells with the virus in the presence and absence of varying concentrations of Ribavirin.

-

After a defined period of viral replication, harvest the virus and extract the viral RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify specific regions of the viral genome using high-fidelity DNA polymerase to minimize PCR-induced errors.

-

Prepare the amplified DNA for next-generation sequencing.

-

Sequence the viral genomes and align the reads to a reference sequence.

-

Identify and quantify single nucleotide polymorphisms (SNPs) in the treated and untreated samples.

-

Calculate the mutation frequency and analyze the mutation spectrum (e.g., types of base substitutions).

Caption: RTP incorporation into viral RNA leads to lethal mutagenesis.

Immunomodulatory Effects

Ribavirin has been shown to modulate the host immune response, which can contribute to its antiviral activity.[3] A key immunomodulatory effect is the promotion of a T-helper type 1 (Th1) cytokine profile over a T-helper type 2 (Th2) profile.[3][8][19] Th1 responses, characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), are generally more effective at clearing viral infections.[19] Conversely, Ribavirin can suppress the production of Th2 cytokines such as IL-4 and IL-10.[8][19]

| Treatment Condition | Cell Type | Cytokine Change | Magnitude of Change | Reference |

| Ribavirin (100 µM) | Human PBMC (PHA-stimulated) | IL-2 | 124% increase | [20] |

| Ribavirin (100 µM) | Human PBMC (PHA-stimulated) | TNF-α, IFN-γ | 74-85% reduction | [20] |

| Ribavirin (100 µM) | Human PBMC (PHA-stimulated) | IL-10 | 95% reduction | [20] |

| Ribavirin (2-5 µM) | Human PBMC (HCV antigen-stimulated) | IL-10 | Decreased production | [21] |

The immunomodulatory effects of Ribavirin can be assessed by measuring cytokine levels in cultured immune cells.

Objective: To determine the effect of Ribavirin on the cytokine production profile of human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

Cell culture medium (e.g., RPMI-1640)

-

Stimulating agent (e.g., phytohemagglutinin (PHA) or specific viral antigens)

-

Ribavirin

-

Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) or a multiplex cytokine assay platform.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate in the presence of a stimulating agent.

-

Add varying concentrations of Ribavirin to the cell cultures. Include a no-drug control.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of different cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Analyze the changes in cytokine levels in the Ribavirin-treated samples compared to the control.

Conclusion

The mechanism of action of this compound, embodied by its most prominent derivative Ribavirin, is a paradigm of multifaceted antiviral activity. Its ability to simultaneously disrupt viral replication through GTP depletion, direct polymerase inhibition, and the induction of lethal mutagenesis, while also modulating the host immune response, underscores its broad-spectrum efficacy. This technical guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these intricate pathways is paramount for the scientific community to innovate and develop the next generation of antiviral therapies. The continued exploration of the nuanced interplay between these mechanisms will undoubtedly pave the way for more effective and targeted treatments for a wide range of viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edoc.rki.de [edoc.rki.de]

- 7. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Ribavirin Mutagenicity in Human Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An antiviral mechanism investigated with ribavirin as an RNA virus mutagen for foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Ribavirin on the Mutation Rate and Spectrum of Hepatitis C Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uv.es [uv.es]

- 18. Viral RNA Mutations Are Region Specific and Increased by Ribavirin in a Full-Length Hepatitis C Virus Replication System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 1H-1,2,4-Triazole-3-carboxamide Derivatives: A Technical Overview

A deep dive into the synthesis, biological evaluation, and mechanisms of action of a promising class of therapeutic agents.

The 1H-1,2,4-triazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antiviral, and antimicrobial properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the targeting of critical proteins in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[1][2][3]

Recent research has focused on the synthesis of novel 5-oxo-1,2,4-triazole-3-carboxamide and other substituted derivatives, which have shown promising results in in-vitro cytotoxicity assays.[1][2] Molecular docking studies have further elucidated the interactions between these compounds and the active sites of their target proteins, providing a rationale for their observed biological activity.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in-vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4e | A-549 (Non-small cell lung cancer) | 10.25 | [1] |

| Compound 4m | A-549 (Non-small cell lung cancer) | 12.54 | [1] |

| Compound 4e | PANC-1 (Pancreatic cancer) | 11.45 | [1] |

| Compound 4m | PANC-1 (Pancreatic cancer) | 13.98 | [1] |

| Compound 4e | HCT-116 (Colorectal cancer) | 9.87 | [1] |

| Compound 4m | HCT-116 (Colorectal cancer) | 11.23 | [1] |

| Compound 4e | HeLa (Cervical cancer) | 12.11 | [1] |

| Compound 4m | HeLa (Cervical cancer) | 14.32 | [1] |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | K562 (Chronic myeloid leukemia) | Not specified, but significant antiproliferative effect | [4] |

| 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide | K562 (Chronic myeloid leukemia) | Not specified, but significant antiproliferative effect | [4] |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | CCRF-SB (Acute lymphoblastic leukemia) | Not specified, but significant antiproliferative effect | [4] |

| 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide | CCRF-SB (Acute lymphoblastic leukemia) | Not specified, but significant antiproliferative effect | [4] |

| Compound 5j | HeLa, PANC-1, HCT-116, A-549 | Displayed significant activity | [3][5] |

| Compound 5i | HeLa, PANC-1, HCT-116, A-549 | Displayed significant activity | [3][5] |

| Compound 5m | HeLa, PANC-1, HCT-116, A-549 | Displayed significant activity | [3][5] |

| Compound 5f | HeLa, PANC-1, HCT-116, A-549 | Displayed significant activity | [3][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A-549, PANC-1, HCT-116, HeLa)[1]

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin).[1] Include a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT Assay Workflow for determining cytotoxicity.

Antiviral Activity: Inhibition of Viral Replication

The parent compound, 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, also known as Virazole or Ribavirin, is a well-established broad-spectrum antiviral agent.[6][7] Its mechanism of action involves the inhibition of inosine monophosphate (IMP) dehydrogenase, a key enzyme in the biosynthesis of guanosine monophosphate (GMP).[6][7] This leads to a depletion of intracellular GTP pools, which is essential for viral nucleic acid synthesis.[6][7]

Research has also explored the antiviral activity of other derivatives of this compound, including thiocarboxamide and carboxamidine ribonucleosides, against a range of viruses.[8]

Signaling Pathway: IMP Dehydrogenase Inhibition

The following diagram illustrates the mechanism of action of Virazole (Ribavirin) in inhibiting viral replication.

Mechanism of antiviral action via IMP dehydrogenase inhibition.

Antimicrobial Activity: A Growing Area of Investigation

The antimicrobial potential of this compound derivatives is an emerging area of research. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10] For instance, 1-alkyl/aryloxymethyl derivatives have demonstrated antimicrobial potential against Micrococcus luteus and Pseudomonas aeruginosa.[9]

The synthesis of novel 1,2,3-triazole and carboxylate analogues of metronidazole has also yielded compounds with potent antimicrobial activity.[11] Further investigations are needed to fully elucidate the mechanisms of action and structure-activity relationships for the antimicrobial effects of this class of compounds.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 1H-1,2,3-triazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [12] |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [12] |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives (1a-g) | Pseudomonas aeruginosa | 16 | [10] |

| Nalidixic acid-based triazolothiadiazole (2, with 2-chloro substituent) | Various microorganisms | 16 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivatives

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Workflow for MIC determination by broth microdilution.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antiviral, and antimicrobial effects, underscore the importance of continued research in this area. The data and protocols presented in this guide offer a foundation for further exploration and optimization of these compounds to address unmet medical needs. Future studies should focus on elucidating detailed mechanisms of action, improving potency and selectivity, and evaluating the in-vivo efficacy and safety of lead candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 12. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-1,2,4-Triazole-3-carboxamide tautomerism

An In-depth Technical Guide to the Tautomerism of 1H-1,2,4-Triazole-3-carboxamide

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1] this compound, the aglycon of the broad-spectrum antiviral drug Ribavirin, serves as a critical case study for the phenomenon of prototropic tautomerism.[2][3] This dynamic equilibrium between interconverting isomers profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and three-dimensional shape. Consequently, understanding the predominant tautomeric forms and the factors governing their equilibrium is paramount for drug design, development, and molecular interaction studies. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the possible tautomeric forms, quantitative stability data from related analogs, and the experimental and computational methodologies used for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.[4] In asymmetrically substituted 1,2,4-triazoles, the proton can reside on one of three nitrogen atoms, leading to three distinct annular tautomers: the 1H, 2H, and 4H forms. The position of this mobile proton dictates the molecule's electronic distribution and its ability to act as a hydrogen bond donor or acceptor, which are critical determinants of its interaction with biological targets.[4]

For the unsubstituted 1,2,4-triazole, experimental and computational studies have established that the 1H-tautomer is the most stable form, favored over the 4H-tautomer by more than 6 kcal/mol.[1][5] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[6] The carboxamide group at the 3-position of this compound is electron-withdrawing, a factor known to influence the tautomeric equilibrium.[5]

Tautomeric Forms of 1,2,4-Triazole-3-carboxamide

The three potential prototropic tautomers of 1,2,4-triazole-3-carboxamide are depicted below. The equilibrium between these forms is influenced by the physical state (solid, solution, or gas phase), solvent polarity, and temperature.[2]

Quantitative Analysis of Tautomer Stability

DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-withdrawing substituents like –CONH₂, –COOH, and –CHO stabilize the N₁–H tautomer.[5] This suggests that for 1,2,4-triazole-3-carboxamide, the 1H tautomer is likely the most stable form. The 4H tautomer is generally the least stable.[5]

The table below summarizes computational data for related 1,2,4-triazole derivatives, illustrating the influence of substituents on tautomer stability.

| Compound | Tautomer | Relative Energy (kcal/mol) | Phase | Computational Method | Reference |

| Unsubstituted 1,2,4-triazole | 1H | 0.0 | Gas | Various | [1][5] |

| 4H | > +6.0 | Gas | Various | [1][5] | |

| 3-Amino-1,2,4-triazole | 1H | ~0.0 | Gas | 6-31G(CCSD)//6-31G(HF) | [4] |

| 2H | ~0.0 | Gas | 6-31G(CCSD)//6-31G(HF) | [4] | |

| 4H | +7.0 | Gas | 6-31G(CCSD)//6-31G(HF) | [4] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is required to unambiguously characterize the tautomeric forms of 1,2,4-triazole-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which differs between tautomers.[4]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[4]

-

Interpretation: Observe the chemical shifts and integrals of the triazole ring proton (C5-H) and the amide protons. If the interconversion rate is slow on the NMR timescale, separate sets of signals may be observed for each tautomer, allowing for quantification of their relative populations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Interpretation: The chemical shifts of the triazole ring carbons (C3 and C5) are distinct for each tautomer and can provide corroborating evidence for the assignments made from the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy can help identify functional groups and hydrogen bonding patterns that differ between tautomers.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Interpretation:

-

N-H stretching: The position and shape of the N-H stretching bands (typically 3100-3400 cm⁻¹) can vary depending on which nitrogen is protonated and the extent of hydrogen bonding.

-

C=O stretching: The amide carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) may shift slightly depending on the electronic effects of the adjacent tautomeric form.

-

Ring vibrations: C=N and N=N stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the triazole ring and can differ between tautomers.[7]

-

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the tautomeric form in the solid state.

-

Methodology:

-

Crystal Growth: Grow single crystals of high quality, suitable for diffraction. This is often the most challenging step.

-

Data Collection: Mount a crystal on a diffractometer and irradiate it with X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the crystal, revealing the precise positions of all non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map, confirming the position of the mobile proton and thus the tautomeric form.[2]

-

Computational Methodologies in Tautomer Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[8]

-

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers.

-

Geometry Optimization: Perform full geometry optimization for each tautomer using a DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)).[9][5] This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energies. The relative stability is determined by comparing the total energies (including ZPVE corrections) of the tautomers.

-

Solvent Effects: To model the behavior in solution, employ a polarizable continuum model (PCM) or Solvation Model based on Density (SMD) during the optimization and energy calculation steps.[9]

-

Spectra Simulation: Use methods like GIAO for NMR chemical shift prediction or TD-DFT for UV-Vis spectra simulation.[6] These calculated spectra can be compared directly with experimental results to assign the correct tautomeric form.[9][10]

-

Implications for Drug Development

The tautomeric state of a molecule is a critical parameter in rational drug design.[6] Different tautomers exhibit distinct properties that influence their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and their binding affinity to biological targets.

-

Receptor Binding: Tautomers possess different hydrogen bond donor and acceptor patterns. A change in the proton's position can create or destroy a key interaction with an amino acid residue in a receptor's active site, drastically altering binding affinity and biological activity.

-

Physicochemical Properties: Tautomerism affects lipophilicity (logP), solubility, and pKa. These properties are fundamental to a drug's ability to cross biological membranes and reach its target.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.

Conclusion

The tautomerism of this compound is a critical feature that dictates its chemical and biological behavior. While three annular tautomers (1H, 2H, and 4H) are possible, theoretical predictions based on the electron-withdrawing nature of the carboxamide substituent suggest a preference for the 1H form. A comprehensive understanding of this tautomeric landscape, achieved through the integrated application of advanced spectroscopic (NMR, IR), crystallographic (X-ray), and computational (DFT) methods, is essential for researchers, scientists, and drug development professionals. Elucidating the predominant tautomeric forms in different environments is a key step in predicting molecular interactions, optimizing drug candidates, and ultimately developing safer and more effective therapeutic agents.

References

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 6. benchchem.com [benchchem.com]

- 7. ijsr.net [ijsr.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxamide (CAS 3641-08-5) and its Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-carboxamide, the core chemical scaffold of the broad-spectrum antiviral agent Ribavirin. This document delves into its chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and its applications in drug discovery and development, extending beyond its established antiviral capabilities.

Core Compound and its Clinically Relevant Derivative: Ribavirin

This compound (CAS 3641-08-5) is a heterocyclic compound that serves as the aglycon component of Ribavirin (CAS 36791-04-5).[1] Ribavirin is a synthetic guanosine analog where the this compound moiety is attached to a ribofuranosyl ring.[2][3] While the CAS number in the topic refers to the aglycon, the vast majority of biological and clinical data pertains to Ribavirin. Therefore, this guide will focus on Ribavirin, with the understanding that this compound is its foundational structural component.

Chemical and Physical Properties

A comparative summary of the chemical and physical properties of this compound and Ribavirin is presented below.

| Property | This compound | Ribavirin |

| CAS Number | 3641-08-5[1][4] | 36791-04-5[3][5] |

| Molecular Formula | C₃H₄N₄O[1][4] | C₈H₁₂N₄O₅[3] |

| Molecular Weight | 112.09 g/mol [1][4] | 244.20 g/mol [3] |

| Appearance | White crystalline solid | White powder[3][5] |

| Melting Point | 315 °C[4] | 166-168 °C or 174-176 °C[2][3] |

| Solubility | Data not readily available | Freely soluble in water; slightly soluble in ethanol.[6] |

| IUPAC Name | This compound[1] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide[3] |

Synthesis and Manufacturing

The synthesis of 1,2,4-triazole derivatives is a cornerstone of medicinal chemistry.[7] Several methods have been developed for the synthesis of the 1,2,4-triazole ring system, often involving the cyclization of intermediates.

Experimental Protocol: Synthesis of 1-Substituted 1,2,4-Triazole-3-carboxamides

The following is a general procedure for the synthesis of 1-substituted 1,2,4-triazole-3-carboxamides, adapted from a method for preparing derivatives of the core scaffold.[8]

Step 1: Silylation of Methyl 1,2,4-triazole-3-carboxylate

-

Suspend methyl 1,2,4-triazole-3-carboxylate in 5 equivalents of hexamethyldisilazane (HMDS).

-

Stir the suspension under reflux for 1 hour in an anhydrous atmosphere.

-

After cooling, remove the excess HMDS using a rotary evaporator.

Step 2: Alkylation

-

To the residue from Step 1, add anhydrous acetonitrile, 5 equivalents of the desired alkylating agent (e.g., an alkoxymethyl chloride), and 1 equivalent of tin tetrachloride (SnCl₄).

-

Stir the reaction mixture under reflux until the starting ester is no longer detectable by Thin Layer Chromatography (TLC).

-

Pour the reaction mass into a saturated sodium bicarbonate solution.

-

Filter off the precipitates that form. The resulting esters can be used in the next step, in some cases without further purification.[8]

Step 3: Ammonolysis

-

Dissolve the ester from Step 2 in a 10 M solution of ammonia in methanol.

-

Stir the solution at room temperature until the starting material is fully converted (monitored by TLC).

-

Remove the volatile components on a rotary evaporator.

-

The final product, a 1-substituted 1,2,4-triazole-3-carboxamide, can be isolated by recrystallization from a suitable solvent mixture, such as ethanol-ethyl acetate.[8]

Mechanism of Action

Ribavirin exhibits a broad-spectrum antiviral activity through multiple mechanisms, which are not mutually exclusive. The drug is a prodrug that must be phosphorylated intracellularly to its active mono-, di-, and triphosphate forms.

Key Mechanisms of Antiviral Activity

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme IMPDH.[9] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[10] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[9]

-

Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases by mimicking GTP or ATP. This leads to a decrease in viral replication.[2]

-

Interference with mRNA Capping: RTP can inhibit viral mRNA guanylyltransferase and (N-7)-methyltransferase, enzymes responsible for adding the 5'-cap to viral mRNA. This inhibition prevents the proper maturation and translation of viral transcripts.

-

Induction of Lethal Mutagenesis: RTP can be incorporated into the viral genome by RNA polymerases. Once incorporated, it can cause mutations during subsequent rounds of replication, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

Signaling and Metabolic Pathway

The following diagram illustrates the intracellular activation of Ribavirin and its subsequent antiviral effects.

Pharmacokinetics

The pharmacokinetic profile of Ribavirin is characterized by rapid absorption followed by a prolonged elimination phase.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~50-65%[11][12] |

| Time to Maximum Concentration (Tmax) | 1.3 - 2.5 hours[12][13][14] |

| Protein Binding | 0%[12] |

| Apparent Volume of Distribution | Extensive (~2,000 - 4,216 L)[12][15] |

| Metabolism | Hepatic and intracellular phosphorylation[14] |

| Elimination Half-life (single dose) | ~37 hours[11] |

| Elimination Half-life (multiple doses) | ~298 hours[12] |

| Excretion | Primarily renal, with about one-third excreted as unchanged drug and the rest as metabolites (1,2,4-triazole-3-carboxamide and 1,2,4-triazole-3-carboxylic acid).[14] |

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method for evaluating the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Virus stock with a known titer (Plaque Forming Units/mL)

-

Test compound (this compound derivative) stock solution

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed a 6-well or 12-well plate with host cells and grow to a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-